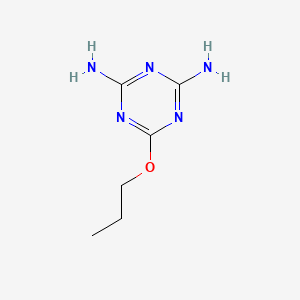![molecular formula C13H7NO2 B13751775 Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)
Dibenzo[b,e][1,4]dioxin-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenzo[b,e][1,4]dioxin-1-carbonitrile is a polycyclic heterocyclic organic compound It consists of two benzene rings connected by a 1,4-dioxin ring, with a carbonitrile group attached to the structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo[b,e][1,4]dioxin-1-carbonitrile involves several steps, typically starting with the formation of the dibenzodioxin core One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Dibenzo[b,e][1,4]dioxin-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the dibenzodioxin core.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitriles, and other nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
科学研究应用
Dibenzo[b,e][1,4]dioxin-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
作用机制
The mechanism by which Dibenzo[b,e][1,4]dioxin-1-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, modulating enzyme activity, and influencing gene expression. The exact pathways depend on the context of its application, whether in biological systems or chemical processes.
相似化合物的比较
Similar Compounds
Dibenzo-1,4-dioxin: A related compound with a similar core structure but lacking the carbonitrile group.
Polychlorinated dibenzodioxins: Known for their toxicity and environmental persistence, these compounds share the dibenzodioxin core but have chlorine atoms attached.
Uniqueness
Dibenzo[b,e][1,4]dioxin-1-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, differentiating it from other members of the dibenzodioxin family.
属性
分子式 |
C13H7NO2 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC 名称 |
dibenzo-p-dioxin-1-carbonitrile |
InChI |
InChI=1S/C13H7NO2/c14-8-9-4-3-7-12-13(9)16-11-6-2-1-5-10(11)15-12/h1-7H |
InChI 键 |
SIFGLLCKPFRDCO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)OC3=CC=CC(=C3O2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















